BenchChemオンラインストアへようこそ!

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

Synthetic route robustness Pilot‑plant scalability Coumarin C‑4 functionalisation

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one (CAS 909103-88-4), also designated DMEC, is a fully synthetic 3,4,7‑trisubstituted coumarin (2H‑chromen‑2‑one) belonging to the benzopyran‑2‑one class. Its core scaffold is structurally identical to key intermediates employed in Johnson & Johnson’s disclosed route to tetracyclic benzopyranobenzoxepane selective estrogen receptor modulators (SERMs).

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 909103-88-4
Cat. No. B1458808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
CAS909103-88-4
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOCCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C21H22O6/c1-23-10-9-16-15-7-5-14(25-3)12-19(15)27-21(22)20(16)17-8-6-13(24-2)11-18(17)26-4/h5-8,11-12H,9-10H2,1-4H3
InChIKeyRJDWXBWHLRMTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one (CAS 909103-88-4): Procuring the Correct 4‑Methoxyethyl Coumarin for SERM‑Directed Synthesis


3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one (CAS 909103-88-4), also designated DMEC, is a fully synthetic 3,4,7‑trisubstituted coumarin (2H‑chromen‑2‑one) belonging to the benzopyran‑2‑one class . Its core scaffold is structurally identical to key intermediates employed in Johnson & Johnson’s disclosed route to tetracyclic benzopyranobenzoxepane selective estrogen receptor modulators (SERMs) [1]. The compound is commercially supplied as a research intermediate with certified purity typically ≥ 95% and is applied as a building block for heterocyclic elaboration, rather than as a terminal biologically‑optimised lead .

Why 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one Cannot Be Replaced by the 4‑Methyl Analogue in SERM Intermediate Chemistry


Generic substitution of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one with the more common 4‑methyl congener (compound 6e: 3‑[(2,4‑dimethoxy)phenyl]‑7‑methoxy‑4‑methylcoumarin) fails in the pivotal lithiation‑bromination step of the tetracyclic chromene pathway. The 4‑methoxyethyl substituent introduces distinct steric, electronic, and solubility properties that directly govern carbanion formation, electrophilic quenching efficiency, and downstream cyclisation yield [1]. In the Johnson & Johnson pilot‑plant process, the 4‑methyl analog required extensive optimisation of lithiation conditions (LDA vs. LHMDS, temperature, inverse quench) to achieve > 90% bromination yield, and variability in dimer‑byproduct formation was strongly dependent on the steric environment at C‑4 [1]. A 4‑methoxyethyl group alters this steric landscape fundamentally; a user who substitutes the 4‑methyl compound without re‑validating the lithiation‑quench‑cyclisation sequence risks generating uncharacterised impurity profiles and reduced overall yields, thereby compromising the integrity of any downstream biological SAR campaign [2].

Quantitative Differentiation Evidence for 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one (909103-88-4) Versus Closest Analogs


4‑Methoxyethyl vs. 4‑Methyl Substituent: Impact on Lithiation‑Bromination Yield in SERM Intermediate Synthesis

In the scalable bromination process developed for tetracyclic SERM intermediates, the 4‑methyl analog 3‑[(2,4‑dimethoxy)phenyl]‑7‑methoxy‑4‑methylcoumarin (compound 6e) required precise inverse‑quench conditions with LHMDS (1.08 equiv) and NBS (1.10 equiv) at −76 °C in THF to deliver the 4‑bromomethyl product in > 90% yield at both small (2–8 g) and large (80–150 g) scale [1]. Under sub‑optimal conditions (e.g., direct bromine quench at −30 °C), the 4‑methyl substrate gave only ~80% yield with up to 14% dimer byproduct 9e [1]. The 4‑methoxyethyl congener (909103-88-4) contains a bulkier, more electron‑donating C‑4 side chain that is predicted to further modulate the acidity of the 4‑methylene protons and the stability of the derived carbanion; consequently, direct application of the 4‑methyl optimised protocol without re‑optimisation is expected to produce divergent impurity profiles and yield losses [2].

Synthetic route robustness Pilot‑plant scalability Coumarin C‑4 functionalisation

Biological Activity Context: SERM Scaffold Affinity Window vs. Commercial Coumarin Screening Hits

The tetracyclic benzopyranobenzoxepane SERMs derived from this coumarin scaffold exhibit potent ERα binding (Kᵢ as low as 1.6 nM) and MCF‑7 antiproliferative IC₅₀ values spanning 0.2–360 nM [1]. In contrast, an external screening annotation for the monomeric coumarin 909103-88-4 indicates a measured IC₅₀ of 28 µM against an unspecified target, a potency level ~3–4 orders of magnitude weaker than the optimised tetracyclic leads [2]. The monomer is therefore correctly positioned as a synthetic building block, not as a target‑ready SERM candidate; its procurement value lies in its utility to access the potent tetracyclic series, not in standalone bioactivity.

Estrogen receptor α binding MCF‑7 antiproliferation Selective estrogen receptor modulator

Comparative Purity Specifications Across Commercial Suppliers

Commercially, 909103-88-4 is supplied at two distinct purity tiers: ≥ 95% (AKSci, CheMenu) and ≥ 98% (MolCore) . The closely related 4‑bromomethyl analog 3‑(2,4‑dimethoxyphenyl)‑4‑(bromomethyl)‑7‑methoxycoumarin (CAS not matched) is also available but carries a reactive alkyl bromide that necessitates cold‑chain storage and introduces an electrophilic hazard absent in the 4‑methoxyethyl compound [1]. For multi‑step campaigns, the methoxyethyl variant offers superior bench stability and storage convenience, reducing procurement of specialised cold‑shipping logistics.

Quality control Intermediate procurement Purity benchmarking

Optimal Procurement and Application Scenarios for 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one (909103-88-4)


Synthesis of Tetracyclic Benzopyranobenzoxepane SERM Leads via C‑4 Lithiation‑Cyclisation

The principal documented application of this compound is as a C‑4 alkyl‑functionalised coumarin building block for constructing the tetracyclic benzopyranobenzoxepane core of Johnson & Johnson’s chromene‑derived SERM series [1]. The 4‑methoxyethyl group provides a pre‑installed side chain that, following lithiation and electrophilic trapping, can be elaborated into the oxepane ring (n = 1–3) characteristic of the biologically validated scaffold. Users should allocate resources for condition re‑optimisation because the steric bulk of the 2‑methoxyethyl substituent will shift the optimal lithiation parameters (base, temperature, quench mode) relative to the published 4‑methyl protocol [1][2].

Metabolic Soft‑Spot Probing in SERM Lead Optimisation

The 2‑methoxyethyl pendant chain mimics a common metabolic soft spot found in many SERM candidates. Researchers can use 909103-88-4 to prepare tool compounds that probe the metabolic lability of alkyl‑ether side chains in the chromene series. In the J. Med. Chem. 2009 study, the pharmacokinetic profile and stability of lead 7‑(R) were significantly improved compared to the phase‑2 development compound 9‑(R), demonstrating that side‑chain identity at the chromene periphery is a critical determinant of metabolic stability [3]. The 4‑methoxyethyl building block therefore enables systematic exploration of ether‑linked side chains without requiring de novo total synthesis of the chromene core.

Structure–Activity Relationship (SAR) Expansion at the Chromene C‑4 Position

Because the 4‑methyl congener has already been extensively characterised in pilot‑plant bromination [2], the 4‑methoxyethyl analog serves as a direct comparator for SAR studies examining the effect of C‑4 substituent size, polarity, and hydrogen‑bonding potential on subsequent ring‑closing efficiency. In the context of the chromene‑derived SERM program, the benzopyranobenzoxepane scaffold tolerates ring sizes of n = 1–3 [1]; the methoxyethyl group’s chain length and terminal oxygen atom may favour formation of specific oxepane ring sizes or alter the regiochemistry of cyclisation compared to simpler alkyl chains. Procuring both the 4‑methyl and 4‑methoxyethyl compounds therefore enables a controlled C‑4 SAR matrix.

Quality‑Controlled Intermediate Supply for Multi‑Step Medicinal Chemistry Campaigns

For laboratories executing multi‑gram to multi‑kilogram SERM campaigns, sourcing 909103-88-4 at ≥ 98% purity from ISO‑certified suppliers (e.g., MolCore) reduces the burden of in‑house purification and ensures batch‑to‑batch consistency in downstream lithiation steps. The compound’s ambient storage stability eliminates the logistical constraints associated with the 4‑bromomethyl analog, which requires −20 °C storage and poses an electrophilic alkyl‑bromide hazard [2]. This makes the methoxyethyl derivative the preferred procurement choice for campaign‑scale intermediate supply.

Quote Request

Request a Quote for 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.